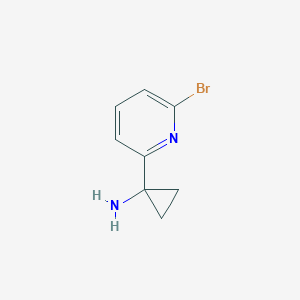

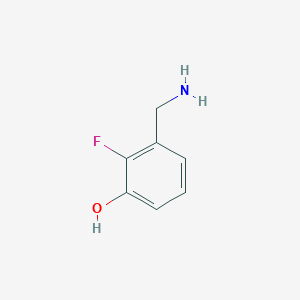

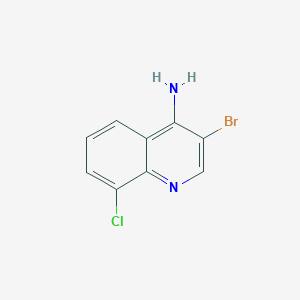

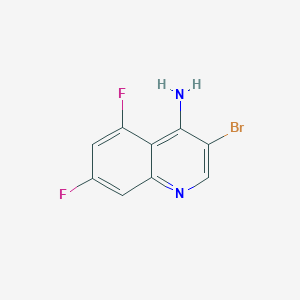

3-Bromo-5,7-difluoroquinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5,7-difluoroquinolin-4-amine is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of this compound is C9H5BrF2N2. Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

The molecular weight of this compound is 259.05 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.作用機序

Safety and Hazards

The safety data sheets for 3-Bromo-5,7-difluoroquinolin-4-amine include hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

将来の方向性

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future direction of research on 3-Bromo-5,7-difluoroquinolin-4-amine and other quinoline derivatives likely involves further exploration of their synthesis, functionalization, and biological activities.

特性

CAS番号 |

1065088-51-8 |

|---|---|

分子式 |

C9H5BrF2N2 |

分子量 |

259.05 g/mol |

IUPAC名 |

3-bromo-5,7-difluoroquinolin-4-amine |

InChI |

InChI=1S/C9H5BrF2N2/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3H,(H2,13,14) |

InChIキー |

WYLQMFNIYXCDCO-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C(C(=CN=C21)Br)N)F)F |

正規SMILES |

C1=C(C=C(C2=C(C(=CN=C21)Br)N)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。